Fluorescein-digalactoside

β-galactosidase reporter flow cytometry bacterial viability

Standard chromogenic (X-Gal) and UV-excited (MUG) substrates fail to provide quantitative, live-cell β-galactosidase data without permeabilization. Fluorescein-digalactoside (FDG) solves this by entering viable cells spontaneously and generating a fluorescence signal proportional to enzyme activity (λex/em ~490/514 nm) on standard FITC optics. - Live-cell compatible: penetrates gram-negative bacteria and mammalian cells without fixation. - Quantitative precision: enables fluorimetric SA-βG measurement with RSD <10% in senescence models. - Instrument-ready: emission matches the FITC/GFP channel of existing flow cytometers.

Molecular Formula C32H32O15
Molecular Weight 656.6 g/mol
CAS No. 17817-20-8
Cat. No. B097806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein-digalactoside
CAS17817-20-8
Synonymsfluorescein-di-beta-D-galactopyranoside
fluorescein-di-beta-D-galactoside
fluorescein-digalactoside
Molecular FormulaC32H32O15
Molecular Weight656.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O
InChIInChI=1S/C32H32O15/c33-11-21-23(35)25(37)27(39)30(45-21)42-13-5-7-17-19(9-13)44-20-10-14(43-31-28(40)26(38)24(36)22(12-34)46-31)6-8-18(20)32(17)16-4-2-1-3-15(16)29(41)47-32/h1-10,21-28,30-31,33-40H,11-12H2/t21-,22-,23+,24+,25+,26+,27-,28-,30-,31-/m1/s1
InChIKeyZTOBILYWTYHOJB-WBCGDKOGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FDG: Fluorogenic β-Galactosidase Substrate


Fluorescein-digalactoside (FDG, CAS 17817-20-8), also known as fluorescein di-β-D-galactopyranoside, is a non-fluorescent, cell-permeable fluorogenic substrate that is specifically hydrolyzed by β-galactosidase to yield highly fluorescent fluorescein (λex=485–490 nm, λem=512–535 nm) . It is widely employed as a reporter substrate for the lacZ gene in molecular biology, enabling quantitative, single-cell resolution measurements of gene expression and enzymatic activity in viable cells .

Workflow
Live-cell flow cytometry & microscopy
Selection
Non-fluorescent substrate for lacZ reporter
Use Context
Viable-cell β-galactosidase quantification
Detection
FITC/GFP channel (λex ~490 nm)

FDG: Why Generic Substitution Fails


β-Galactosidase substrates differ critically in their cellular permeability, detection modality, sensitivity, and compatibility with viable cells. Fluorescein-digalactoside (FDG) possesses a unique combination of properties—spontaneous entry into viable cells without permeabilization, a fluorescence signal proportional to enzymatic activity, and spectral compatibility with standard flow cytometry and fluorescence microscopy—that are not collectively offered by chromogenic substrates (e.g., X-Gal), alternative fluorogenic substrates (e.g., MUG, C12-FDG), or colorimetric substrates (e.g., ONPG) [1]. Substituting FDG with a structurally or functionally distinct analog often results in loss of quantitative accuracy, incompatibility with live-cell analysis, or failure to penetrate the target cell type, thereby invalidating the experimental endpoint [2].

Lipophilic analogs (e.g., C12-FDG)
May not penetrate viable gram-negative bacteria, potentially shifting signal to permeabilized or dead-cell populations.
Chromogenic substrates (e.g., X-Gal)
Semiquantitative endpoint; reported precision limits may obscure passage-dependent or low-level expression differences.
UV-excited fluorogenic substrates (e.g., MUG)
Requires UV laser/filter sets; emission profile may not align with standard flow cytometry or microscopy optics.

FDG: Comparative Performance Evidence


Permeability vs. C12-FDG in Live Bacteria

In a direct head-to-head flow cytometry study comparing FDG and its lipophilic derivative C12-FDG as substrates for β-galactosidase detection in gram-negative bacteria, FDG produced a strong, viable-cell fluorescence signal proportional to enzymatic activity, whereas C12-FDG yielded a 'very poor signal' due to lack of penetration into viable bacterial cells [1].

Permeability vs. C12-FDG
Head-to-head
FDG: strong viable-cell fluorescence; C12-FDG: very poor signal (gram-negative bacteria)
Supports live-cell β-Gal detection in gram-negative bacteria
Flow cytometry; permeabilization-free context
β-galactosidase reporter flow cytometry bacterial viability

Quantitative Precision vs. X-Gal in Senescence Assays

In a direct comparative study assessing senescence-associated β-galactosidase (SA-βG) activity in human Hs68 fibroblasts, the FDG-based fluorimetric method demonstrated quantitative precision with a relative standard deviation (RSD) below 10%, whereas the standard X-Gal cytochemical method was described as 'only semiquantitative' and limited in sensitivity [1]. The FDG method distinguished between p26(+1) and p30(+1) cell passages, while X-Gal produced statistically indistinguishable results (95% vs. 100%) [1].

Precision vs. X-Gal
Head-to-head
FDG fluorimetric RSD
Reported method precision supports quantitative SA-βG analysis
Hs68 fibroblast senescence model
Spectral fit vs. MUG
Class-level
FDG fluorescein λem ~514 nm (FITC channel); MUG 4-MU λem ~450 nm (UV)
Immediate compatibility with standard visible-light instrumentation
Data to verify; source review recommended
Kinetic parameters
Reported
Km = 18.0 μM; k2 = 1.9 μmol·(min·mg)⁻¹ (E. coli β-Gal)
Supports reproducible, saturation-kinetics assay design
Single-enzyme kinetic context
Sensitivity vs. GFP
Class-level
FDG-class substrate ~70-fold higher plate-reader sensitivity compared to GFP reporter
May enhance detection of low lacZ expression in plate-reader format
Mycobacterium bovis BCG model; derivative data
senescence SA-β-gal quantitative fluorimetry

Spectral Compatibility vs. MUG for Standard Instruments

Class-level inference from substrate selection guides indicates that FDG and MUG (4-methylumbelliferyl-β-D-galactoside) are both fluorogenic substrates for β-galactosidase, but they differ fundamentally in their spectral properties and practical compatibility with common instrumentation . FDG hydrolyzes to fluorescein with excitation/emission maxima of ~490/514 nm, which aligns perfectly with the standard FITC/GFP channel of flow cytometers and fluorescence microscopes . In contrast, MUG hydrolyzes to 4-methylumbelliferone (4-MU), which has a pH-dependent excitation maximum (330–385 nm) and emission at ~445–454 nm, requiring UV excitation sources not standard on many flow cytometers and lacking the brightness and photostability of fluorescein for microscopy .

Spectral fit vs. MUG
Class-level
FDG fluorescein λem ~514 nm (FITC channel); MUG 4-MU λem ~450 nm (UV)
Immediate compatibility with standard visible-light instrumentation
Data to verify; source review recommended
flow cytometry fluorescence microscopy β-galactosidase substrate selection

Kinetic Parameters for Rational Assay Design

The kinetic parameters of FDG hydrolysis by E. coli β-galactosidase have been rigorously determined: the Michaelis-Menten constant (Km) is 18.0 μM, and the catalytic rate constant (k2) is 1.9 μmol·(min·mg)⁻¹ for the first hydrolytic step (FDG → FMG) [1]. These defined values allow researchers to calculate optimal substrate concentrations for saturation kinetics (e.g., >10× Km for maximal velocity) and to compare enzyme preparations across laboratories [2].

Kinetic parameters
Reported
Km = 18.0 μM; k2 = 1.9 μmol·(min·mg)⁻¹ (E. coli β-Gal)
Supports reproducible, saturation-kinetics assay design
Single-enzyme kinetic context
enzyme kinetics Michaelis-Menten β-galactosidase

Sensitivity vs. GFP: Flow Cytometry & Plate-Reader

In a study evaluating FDG-based substrates for lacZ reporter gene expression in Mycobacterium bovis BCG, the derivative C2FDG (5-acetylamino-FDG) exhibited approximately 70-fold higher sensitivity than green fluorescent protein (GFP) when assayed in a fluorescence plate reader, and was comparable to GFP in flow cytometry [1]. While this study did not directly quantify FDG itself against GFP, it demonstrates the class advantage of FDG-based fluorogenic substrates over fluorescent protein reporters for plate-reader-based quantification, a key consideration for high-throughput screening.

Sensitivity vs. GFP
Class-level
FDG-class substrate ~70-fold higher plate-reader sensitivity compared to GFP reporter
May enhance detection of low lacZ expression in plate-reader format
Mycobacterium bovis BCG model; derivative data
reporter gene lacZ GFP fluorescence plate reader

FDG: Primary Application Scenarios


lacZ Reporter Quantification in Live Bacteria

Based on direct comparative evidence showing that FDG penetrates viable gram-negative bacteria and yields a fluorescence signal proportional to β-galactosidase activity—unlike the lipophilic derivative C12-FDG which fails to penetrate—FDG is the substrate of choice for flow cytometric analysis of lacZ expression in live bacterial populations [1]. This application is essential for studies of gene regulation, promoter activity, and microbial population heterogeneity.

Quantitative Fluorimetric SA-βG Assay

In contrast to the semiquantitative X-Gal cytochemical method, FDG enables precise, quantitative fluorimetric measurement of SA-βG activity with an RSD <10%, as demonstrated in human fibroblast senescence models [1]. This application supports reproducible, high-throughput screening of senolytic compounds and aging research where accurate quantification of senescence burden is critical.

Standard FITC/GFP Optics: Microscopy & Flow Cytometry

FDG hydrolyzes to fluorescein with excitation/emission maxima (~490/514 nm) that align with the standard FITC/GFP channel on most flow cytometers and fluorescence microscopes [1]. In contrast, alternative fluorogenic substrates like MUG require UV excitation and emit in the blue region, necessitating specialized optics. This makes FDG the pragmatic choice for laboratories seeking immediate compatibility with existing fluorescence instrumentation without additional capital investment .

Enzymology & High-Throughput Screening

The precisely determined kinetic parameters of FDG (Km = 18.0 μM, k2 = 1.9 μmol·min⁻¹·mg⁻¹) provide a foundation for designing quantitative, reproducible β-galactosidase assays in both academic research and industrial screening campaigns [1]. This is particularly valuable for enzyme inhibitor screening, where accurate Km values are essential for calculating inhibition constants and ensuring assay validity.

Application
Selection Property
Validation Focus
Live-cell lacZ reporter quantification
Viable-cell permeability without permeabilization
Flow cytometry signal proportionality in target bacteria
Quantitative senescence-associated β-Gal assay
Fluorimetric precision and linear dynamic range
Precision validation against chromogenic reference
Standard fluorescence detection (FITC/GFP optics)
Spectral alignment with 488 nm excitation
Compatibility with existing flow cytometer/microscope setup
Enzyme kinetics and screening assays
Defined Michaelis-Menten parameters
Km-based saturation condition verification

Technical Documentation Hub

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32 linked technical documents
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